molecular formula C20H16N2O5S B3577383 2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID

2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B3577383
M. Wt: 396.4 g/mol
InChI Key: BOZOYZLXKCAWSJ-UHFFFAOYSA-N
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Description

2-[4-Methoxy-3-(thiophene-2-amido)benzamido]benzoic acid is a complex organic compound that features a benzamido group substituted with a methoxy group and a thiophene-2-amido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methoxy-3-(thiophene-2-amido)benzamido]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form the benzamido intermediate.

    Thiophene-2-Amido Substitution: The benzamido intermediate is then reacted with thiophene-2-amine under suitable conditions to introduce the thiophene-2-amido group.

    Final Coupling: The final step involves coupling the substituted benzamido intermediate with benzoic acid under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(thiophene-2-amido)benzamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-[4-Hydroxy-3-(thiophene-2-amido)benzamido]benzoic acid.

    Reduction: Formation of 2-[4-Methoxy-3-(thiophene-2-amino)benzamido]benzoic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-Methoxy-3-(thiophene-2-amido)benzamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(thiophene-2-amido)benzamido]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic Acid: A simpler compound with similar structural features but lacking the thiophene-2-amido group.

    Thiophene-2-Amine: Contains the thiophene ring but lacks the benzamido and methoxy groups.

    2-Aminobenzoic Acid: Similar backbone but different substituents.

Uniqueness

2-[4-Methoxy-3-(thiophene-2-amido)benzamido]benzoic acid is unique due to the combination of its methoxy, thiophene-2-amido, and benzamido groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2-[[4-methoxy-3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-27-16-9-8-12(11-15(16)22-19(24)17-7-4-10-28-17)18(23)21-14-6-3-2-5-13(14)20(25)26/h2-11H,1H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZOYZLXKCAWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID
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2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID
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2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID
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2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID
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2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID
Reactant of Route 6
2-[4-METHOXY-3-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID

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